molecular formula C10H11IO2 B14813644 1-Cyclopropoxy-3-iodo-2-methoxybenzene

1-Cyclopropoxy-3-iodo-2-methoxybenzene

Cat. No.: B14813644
M. Wt: 290.10 g/mol
InChI Key: LAIYRYIXNISODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropoxy-3-iodo-2-methoxybenzene is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1-cyclopropoxy-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-iodo-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of compounds like 1-cyclopropoxy-3-methoxy-2-alkylbenzene.

    Oxidation: Formation of 1-cyclopropoxy-3-iodo-2-methoxybenzaldehyde or 1-cyclopropoxy-3-iodo-2-methoxybenzoic acid.

    Reduction: Formation of 1-cyclopropoxy-2-methoxybenzene.

Scientific Research Applications

1-Cyclopropoxy-3-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-iodo-2-methoxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The methoxy and cyclopropoxy groups can modulate the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions.

Comparison with Similar Compounds

    1-Cyclopropoxy-3-iodobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Cyclopropoxy-2-iodo-3-methoxybenzene: Positional isomer with different substitution patterns, leading to variations in chemical behavior.

    1-Cyclopropoxy-3-bromo-2-methoxybenzene:

Uniqueness: 1-Cyclopropoxy-3-iodo-2-methoxybenzene is unique due to the presence of both cyclopropoxy and methoxy groups along with iodine, which imparts distinct electronic and steric properties. These features make it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

1-cyclopropyloxy-3-iodo-2-methoxybenzene

InChI

InChI=1S/C10H11IO2/c1-12-10-8(11)3-2-4-9(10)13-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

LAIYRYIXNISODP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.